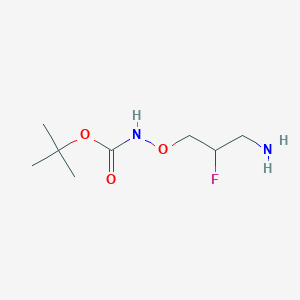
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival.
生化学的および生理学的効果
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have different biochemical and physiological effects depending on the specific target it interacts with. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific protein kinases. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the growth of bacteria and fungi by interfering with specific metabolic pathways.
実験室実験の利点と制限
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using specific methods, which makes it readily available for research purposes. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have promising biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations is that the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, which makes it difficult to optimize its biological activity.
将来の方向性
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is to investigate the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) in more detail, which could lead to the optimization of its biological activity. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used as a building block for the synthesis of more potent inhibitors of specific enzymes or proteins. Furthermore, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used for the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments, and it has several future directions for research. Overall, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a promising compound that could lead to the development of new drugs and antimicrobial agents.
合成法
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is synthesized using a specific method that involves the reaction of 3-amino-2-fluoropropanol with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) as a white solid, which is purified using different techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been used as a building block for the synthesis of different molecules that have shown promising biological activities. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been used for the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.
特性
CAS番号 |
138142-80-0 |
|---|---|
製品名 |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C8H17FN2O3 |
分子量 |
208.23 g/mol |
IUPAC名 |
tert-butyl N-(3-amino-2-fluoropropoxy)carbamate |
InChI |
InChI=1S/C8H17FN2O3/c1-8(2,3)14-7(12)11-13-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChIキー |
IZBNYWNSXBUPII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
正規SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
同義語 |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



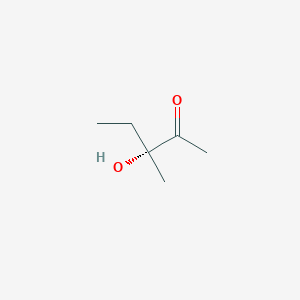
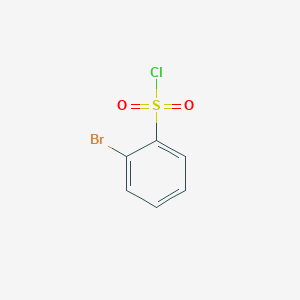
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
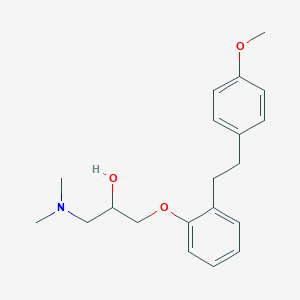
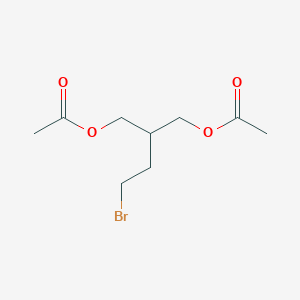
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
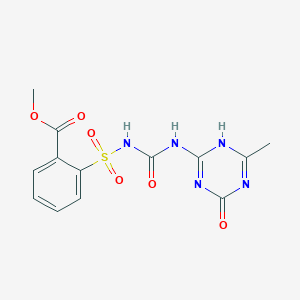
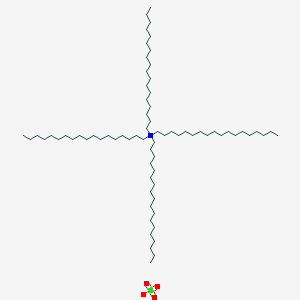
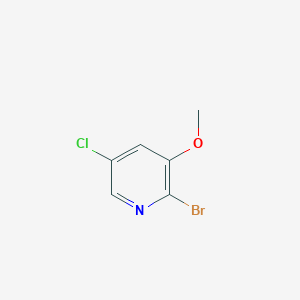
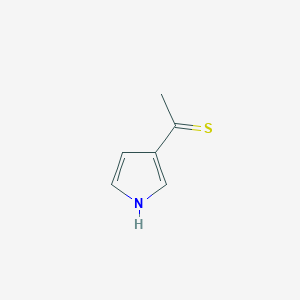



![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)